molecular formula C19H17NO3S2 B11653919 (5E)-3-Methyl-5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-3-Methyl-5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11653919
M. Wt: 371.5 g/mol
InChI Key: JDGDDYGJXZYFLN-GHRIWEEISA-N
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Description

(5E)-3-Methyl-5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenoxyethoxy group, and a methylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-Methyl-5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 3-(2-phenoxyethoxy)benzaldehyde with 3-methyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction parameters such as temperature, pH, and reaction time. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-Methyl-5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and substituted thiazolidinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5E)-3-Methyl-5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-3-Methyl-5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, it is thought to induce apoptosis in cancer cells by activating certain signaling pathways and disrupting cellular homeostasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-3-Methyl-5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one apart from these compounds is its unique thiazolidinone structure and the presence of both phenoxyethoxy and methylidene groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H17NO3S2

Molecular Weight

371.5 g/mol

IUPAC Name

(5E)-3-methyl-5-[[3-(2-phenoxyethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17NO3S2/c1-20-18(21)17(25-19(20)24)13-14-6-5-9-16(12-14)23-11-10-22-15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3/b17-13+

InChI Key

JDGDDYGJXZYFLN-GHRIWEEISA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=CC=C2)OCCOC3=CC=CC=C3)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC(=CC=C2)OCCOC3=CC=CC=C3)SC1=S

Origin of Product

United States

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